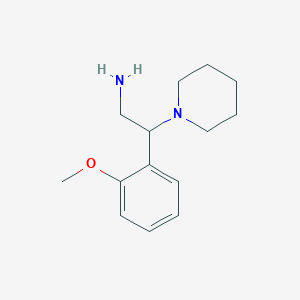

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQCMHDWEYJAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588441 | |

| Record name | 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904805-93-2 | |

| Record name | 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Preamble: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and chemical research, scientists often encounter novel molecular structures for which no empirical data exists. The compound this compound represents such a case. A thorough search of the existing chemical literature and databases reveals a lack of specific information on its synthesis and properties. This guide, therefore, aims to provide a comprehensive theoretical analysis of this molecule. By deconstructing its constituent chemical motifs—the 2-methoxyphenyl group, the piperidine ring, and the phenethylamine backbone—we can infer its likely chemical properties, propose a viable synthetic route, and speculate on its potential biological significance. This document is intended for researchers, scientists, and drug development professionals, offering a robust starting point for the investigation of this and structurally related compounds.

Molecular Structure and Physicochemical Predictions

The structure of this compound combines several key functional groups that are prevalent in medicinal chemistry. The presence of a chiral center at the carbon atom bearing the methoxyphenyl, piperidinyl, and aminoethyl groups suggests that its biological activity, if any, could be stereospecific.

Caption: Chemical structure of this compound.

Based on its structure, we can predict several key physicochemical properties, drawing comparisons with the known compound 2-(2-Methoxyphenyl)ethylamine[1][2][3].

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₂₄N₂O | Derived from structural analysis. |

| Molecular Weight | 248.37 g/mol | Calculated from the molecular formula. |

| pKa | ~9-10 | The primary amine is expected to have a pKa in this range, typical for phenylethylamines. The piperidine nitrogen, being a tertiary amine, will also be basic. |

| logP | ~2.5-3.5 | The addition of the lipophilic piperidine ring will increase the logP compared to 2-(2-methoxyphenylethylamine). |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The presence of polar amine groups will afford some aqueous solubility, but the aromatic and piperidine rings will favor solubility in organic solvents like ethanol and dichloromethane[2]. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-methoxyphenylacetonitrile. This multi-step synthesis is designed for clarity and feasibility in a standard organic chemistry laboratory.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of α-Bromo-2-methoxyphenylacetonitrile

-

To a solution of 2-methoxyphenylacetonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude α-bromo-2-methoxyphenylacetonitrile, which can be used in the next step without further purification.

Causality: This is a standard radical bromination at the benzylic position, which is activated by the adjacent nitrile group.

Step 2: Synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile

-

Dissolve the crude α-bromo-2-methoxyphenylacetonitrile (1.0 eq) in acetonitrile (CH₃CN).

-

Add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile.

Causality: The piperidine acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. Potassium carbonate serves as a base to neutralize the HBr formed.

Step 3: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)acetonitrile (1.0 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the combined filtrate and washings under reduced pressure to yield the target compound, this compound.

Causality: LiAlH₄ is a powerful reducing agent that will reduce the nitrile group to a primary amine.

Predicted Spectroscopic Properties

The characterization of this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR:

-

Aromatic protons of the 2-methoxyphenyl group would appear as multiplets in the range of δ 6.8-7.3 ppm.

-

The methoxy group (OCH₃) would be a singlet at around δ 3.8 ppm.

-

The protons of the piperidine ring would show complex multiplets in the range of δ 1.4-2.8 ppm.

-

The benzylic proton (CH) would likely be a triplet or doublet of doublets around δ 3.0-3.5 ppm.

-

The methylene protons of the ethylamine group (CH₂) would appear as multiplets around δ 2.5-3.0 ppm.

-

The primary amine protons (NH₂) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons would be observed in the range of δ 110-160 ppm.

-

The methoxy carbon would be around δ 55 ppm.

-

The carbons of the piperidine ring would appear in the range of δ 24-55 ppm.

-

The benzylic carbon would be in the range of δ 60-70 ppm.

-

The ethylamine methylene carbon would be around δ 40-50 ppm.

-

-

IR Spectroscopy:

-

N-H stretching of the primary amine would be visible as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic groups would be observed around 2800-3100 cm⁻¹.

-

C=C stretching of the aromatic ring would appear around 1600 cm⁻¹.

-

C-O stretching of the methoxy group would be in the region of 1240-1260 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 248.

-

Common fragmentation patterns would include the loss of the piperidine ring and cleavage of the C-C bond between the benzylic carbon and the ethylamine methylene group.

-

Potential Biological Activity and Applications

The structural motifs present in this compound suggest several potential areas of pharmacological interest.

-

Central Nervous System (CNS) Activity: The phenethylamine backbone is a core feature of many CNS-active compounds, including stimulants and psychedelics. The piperidine ring is also a common scaffold in drugs targeting CNS receptors[4][5]. For instance, methylphenidate, a well-known CNS stimulant, contains both phenethylamine and piperidine moieties[6]. Therefore, it is plausible that the target compound could exhibit activity at dopamine, serotonin, or norepinephrine transporters or receptors.

-

Receptor Modulation: Many compounds containing the 2-methoxyphenylpiperazine moiety are known to be potent ligands for various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors[7]. While the target compound has a piperidine instead of a piperazine ring, the overall structural similarity suggests it could be investigated for similar activities.

-

Enzyme Inhibition: The combination of an aromatic ring and a basic amine is a feature of many enzyme inhibitors. For example, piperidine-constrained phenethylamines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism[8][9].

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, a systematic analysis of its structure allows for informed predictions about its chemical properties and potential applications. The proposed synthetic route provides a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for CNS activity and other pharmacological effects makes this compound and its analogs interesting targets for future research in medicinal chemistry and drug discovery. The next logical steps would be the synthesis and purification of the compound, followed by comprehensive spectroscopic analysis to confirm its structure and subsequent in vitro and in vivo screening to explore its biological activity.

References

-

PubChem. 2-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

-

Snyder, S. A., & Corey, E. J. (2006). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Journal of the American Chemical Society, 128(3), 740–742. [Link]

- CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

-

Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

White, K. J., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3110–3114. [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983–1987. [Link]

-

Amat, M., et al. (1998). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Tetrahedron, 54(49), 15159-15170. [Link]

-

Wikipedia. Methylphenidate. [Link]

-

Wang, Z., et al. (2013). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 54(28), 3699-3701. [Link]

-

Sridhar, S., & Perumal, P. T. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113583. [Link]

-

Glavaš, M., et al. (2019). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Molecules, 24(16), 2959. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Al-Issa, S. A., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Antitumor Activity. Molecules, 26(22), 6886. [Link]

- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2-(p-methoxyphenyl)-ethan-1-ol. [Link]

-

ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

-

PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenyl)Ethylamine: Properties, Synthesis, Uses & Safety | Buy & Research Guide China 2024 [nj-finechem.com]

- 3. 2-(2-methoxyphenyl)ethan-1-amine | CymitQuimica [cymitquimica.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Methylphenidate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine: A Novel Neuromodulatory Candidate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel chemical entity, 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. In the absence of direct empirical data for this specific molecule, this document leverages structural analogy and the established pharmacology of related compounds to postulate its primary biological target and downstream signaling effects. We propose that this compound functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. This guide will provide a comprehensive overview of the glutamatergic system, the role of NMDA receptors in health and disease, and a detailed roadmap for the experimental validation of this hypothesis. Our objective is to furnish the research community with a foundational framework for investigating the therapeutic potential of this compound in neurological and psychiatric disorders where glutamatergic dysregulation is a key pathological feature.

Introduction: The Rationale for Investigation

The compound this compound is a synthetic molecule featuring a methoxyphenyl group and a piperidine moiety.[1][2] While direct pharmacological data for this specific compound is not currently available in the public domain, its structural components are present in numerous centrally active agents, including those targeting serotonergic and adrenergic systems.[3][4][5][6][7][8][9] The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry, known for enhancing the druggability of compounds targeting the central nervous system (CNS).[10]

The glutamatergic system is the principal excitatory neurotransmitter system in the brain, and its dysfunction has been implicated in a range of neuropsychiatric conditions, most notably major depressive disorder (MDD).[11][12][13] The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, plays a critical role in synaptic plasticity, learning, and memory.[14] Consequently, modulation of NMDA receptor activity presents a compelling therapeutic strategy. Given the structural alerts within this compound, we hypothesize that its primary mechanism of action is the antagonism of the NMDA receptor.

Hypothesized Mechanism of Action: NMDA Receptor Antagonism

We postulate that this compound acts as an antagonist at the NMDA receptor. NMDA receptors are ionotropic glutamate receptors that, upon activation, permit the influx of calcium ions (Ca²⁺) into the neuron.[15] This calcium influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity. However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[14][15]

NMDA receptor antagonists can be classified based on their site and mechanism of action.[14][16] These include competitive antagonists that bind to the glutamate binding site, glycine site antagonists, and uncompetitive or non-competitive channel blockers that bind within the ion channel pore to obstruct ion flow.[14][16][17]

The hypothesized antagonistic action of this compound on the NMDA receptor would modulate glutamatergic neurotransmission. By blocking the NMDA receptor, the compound would reduce the excitatory signal, which could be beneficial in conditions characterized by excessive glutamate activity.[15][17]

Downstream Signaling Pathways

The antagonism of the NMDA receptor by this compound is predicted to initiate a cascade of downstream cellular events. A primary consequence of NMDA receptor blockade is the reduction of intracellular calcium influx.[14] This, in turn, would modulate the activity of calcium-dependent enzymes and transcription factors.

Caption: Hypothesized signaling pathway of this compound.

Experimental Validation of the Hypothesized Mechanism

A rigorous experimental workflow is required to validate the hypothesized mechanism of action of this compound. This will involve a combination of in vitro biochemical and cell-based functional assays.

Radioligand Binding Assays

The initial step to confirm direct interaction with the NMDA receptor is to perform competitive radioligand binding assays.[18][19][20][21][22] These assays will determine the binding affinity (Ki) of the compound for the NMDA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

-

Radioligand Selection: Utilize a well-characterized radiolabeled NMDA receptor antagonist, such as [³H]MK-801 (an uncompetitive channel blocker) or [³H]CGP 39653 (a competitive antagonist).[23][24]

-

Assay Conditions: Incubate the prepared membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, this compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand via rapid filtration.[22]

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.

Functional Assays: Calcium Imaging

To ascertain the functional consequence of binding, a calcium imaging assay will be employed to measure the compound's ability to inhibit NMDA receptor-mediated calcium influx in cultured neurons or cell lines expressing recombinant NMDA receptors.[25][26][27][28][29]

Experimental Protocol: Fura-2 Calcium Imaging Assay

-

Cell Culture: Culture primary neurons (e.g., cerebellar granule neurons or hippocampal neurons) or a suitable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.[30]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.[26][27]

-

Baseline Measurement: Measure the baseline intracellular calcium concentration by acquiring the ratio of fluorescence emission at two different excitation wavelengths.[27]

-

Compound Incubation: Incubate the cells with varying concentrations of this compound.

-

NMDA Receptor Stimulation: Stimulate the cells with NMDA and a co-agonist (glycine or D-serine) to induce calcium influx.[28]

-

Data Acquisition and Analysis: Monitor the change in intracellular calcium concentration in response to NMDA stimulation in the presence and absence of the test compound. A reduction in the calcium signal in the presence of the compound would indicate antagonistic activity.

Caption: Proposed experimental workflow for validating the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the anticipated quantitative data from the proposed experimental validation.

| Assay Type | Parameter | Expected Outcome for an NMDA Antagonist |

| Radioligand Binding Assay | Ki (nM) | A finite value indicating binding affinity |

| Calcium Imaging Assay | IC50 (µM) | A dose-dependent inhibition of NMDA-induced calcium influx |

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests a potential role as an NMDA receptor antagonist. This technical guide provides a robust scientific framework for investigating this hypothesis, from delineating the underlying biological rationale to detailing the necessary experimental protocols for its validation. The elucidation of this compound's mechanism of action will be a critical step in assessing its potential as a novel therapeutic agent for the treatment of CNS disorders characterized by glutamatergic dysfunction. The methodologies outlined herein represent a comprehensive and self-validating approach to characterizing this promising new chemical entity.

References

- Vertex AI Search. (2025).

- Grokipedia. (n.d.). NMDA receptor antagonist.

- University of Virginia School of Medicine. (2022, June 3). Novel NMDA Receptor Antagonists.

- Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work?

- Psychopharmacology Institute. (n.d.).

- Encyclopedia.pub. (2022, May 10).

- PubMed Central. (n.d.).

- Wikipedia. (n.d.). NMDA receptor antagonist.

- SpringerLink. (n.d.).

- Semantic Scholar. (n.d.).

- Icahn School of Medicine at Mount Sinai. (2019, January 1). Dysregulation of the glutamatergic system in major depressive disorder.

- SpringerLink. (2025).

- JoVE. (n.d.).

- NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.

- ResearchGate. (2025, August 6).

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.

- European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.

- PubMed Central. (2018, July 10).

- PubMed Central. (n.d.). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists.

- ResearchGate. (n.d.). Calcium imaging of NMDA evoked responses in hippocampal neurons in....

- PubMed. (n.d.). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.

- PubMed. (2010, September 1). Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors.

- Benchchem. (2025).

- MDPI. (n.d.).

- NCBI. (n.d.). Pharmacology of NMDA Receptors.

- ResearchGate. (2022, May 4). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

- PubMed. (2013, November 10). Pharmacological characterization of N1-(2-methoxyphenyl)

- PubMed. (1996, August). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro.

- PrepChem.com. (n.d.). Synthesis of 2-(p-methoxyphenyl)-ethan-1-ol.

- CymitQuimica. (n.d.). This compound.

- 阿镁生物. (n.d.). This compound.

- PubMed. (2001, December). N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract.

- ResearchGate. (2025, August 7). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands | Request PDF.

- PubMed. (n.d.). N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'.

- MilliporeSigma. (n.d.). 1-(4-{[(2-methoxyphenyl)methyl]amino}piperidin-1-yl)ethan-1-one.

- PubMed. (2024, August 1). N2-{2-[(2,3,4-Trimethoxybenzyl)Amine]Ethyl}-1,2-Ethandiamine Compound Effect on the Physical Performance of Animals.

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide.

- PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332.20332*.

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound - CAS:904805-93-2 - 阿镁生物 [amaybio.com]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological characterization of N1-(2-methoxyphenyl)-N4-hexylpiperazine as a multi-target antagonist of α1A/α1D-adrenoceptors and 5-HT1A receptors that blocks prostate contraction and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Glutamatergic System in Depression and Its Role in Neuromodulatory Techniques Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. grokipedia.com [grokipedia.com]

- 15. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 16. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. droracle.ai [droracle.ai]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Receptor-Ligand Binding Assays [labome.com]

- 21. m.youtube.com [m.youtube.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]

- 26. portal.research.lu.se [portal.research.lu.se]

- 27. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 28. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Design, Synthesis, and Evaluation of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-diarylethylamine scaffold, exemplified by the core structure 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, represents a versatile pharmacophore with significant potential for modulating central nervous system (CNS) targets. Compounds in this class are recognized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3] Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a high-value target for therapeutic intervention. This guide provides a comprehensive framework for the rational design, synthesis, and pharmacological evaluation of novel structural analogs of this compound. We will detail synthetic methodologies, in vitro characterization protocols, and structure-activity relationship (SAR) principles to accelerate the discovery of next-generation CNS agents with improved potency, selectivity, and pharmacokinetic profiles.

Introduction: The Therapeutic Potential of the 1,2-Diarylethylamine Scaffold

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] However, its overactivation leads to excitotoxicity, a pathological process contributing to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's.[1][2] NMDA receptor antagonists can mitigate this excitotoxicity, offering neuroprotective benefits. The 1,2-diarylethylamine class of compounds, which includes research chemicals like Diphenidine and Methoxphenidine, has emerged as a rich source of NMDA receptor modulators.[5][6][7]

The parent molecule, this compound, serves as an excellent starting point for a targeted analog design campaign. Its structure contains three key pharmacophoric regions that can be systematically modified to explore the chemical space and optimize biological activity. The ultimate goal is to develop analogs with moderate affinity for the NMDA receptor (in the range of 400-2,100 nM), a characteristic that has been associated with better tolerability and a reduced side-effect profile compared to high-affinity antagonists.[1][2]

This guide outlines a logical and efficient workflow for moving from analog design to preclinical evaluation.

Core Scaffold Analysis and Pharmacophore Model

The parent molecule can be deconstructed into three primary regions, each offering distinct opportunities for modification. Understanding the likely contribution of each component is fundamental to rational drug design.

-

A-Ring (2-Methoxyphenyl): This aromatic ring is critical for binding, likely through hydrophobic and pi-stacking interactions within the receptor pocket. The ortho-methoxy substituent influences the ring's electronic properties and imposes conformational constraints, which can be crucial for selectivity.

-

B-Ring (Piperidine): The basic nitrogen of the piperidine ring is expected to be protonated at physiological pH. This positive charge is vital for forming a key ionic bond or hydrogen bond with an acidic residue (e.g., Aspartate) in the receptor's binding site. The ring's size and conformation also contribute to the overall shape and fit of the molecule.

-

C-Linker (Ethylamine Backbone): This flexible linker provides the correct spatial orientation for the A and B rings. The primary amine is another key interaction point, potentially forming hydrogen bonds.

Strategies for Rational Analog Design

Systematic modification of each pharmacophoric region allows for a thorough exploration of the structure-activity relationship (SAR).

A-Ring Modifications

The goal is to probe the effects of electronics, sterics, and hydrogen bonding potential on receptor affinity and selectivity.

-

Positional Isomerism: Relocate the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) to alter the molecule's conformation.

-

Electronic Modulation: Replace the methoxy group with electron-donating (e.g., -CH₃, -OH) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups to tune the aromatic ring's electronics.

-

Scaffold Hopping: Replace the phenyl ring with other aromatic systems like naphthyl or heteroaromatics such as thiophene, pyridine, or indole to explore novel binding interactions.

B-Ring Modifications

These changes primarily investigate the importance of the basic nitrogen's pKa and the steric bulk around the ionic interaction point.

-

Ring Size Variation: Synthesize analogs with smaller (pyrrolidine) or larger (azepane) rings to assess the impact of ring conformation and the position of the nitrogen atom.

-

Substitution: Introduce small alkyl groups (e.g., methyl) on the piperidine ring to add steric bulk and explore chiral interactions.

-

Acyclic Analogs: Replace the piperidine ring with acyclic dialkylamino groups (e.g., diethylamino, diisopropylamino) to evaluate the necessity of the cyclic constraint.

C-Linker and Primary Amine Modifications

Modifications to the linker and the terminal amine can affect binding, metabolic stability, and physicochemical properties.

-

Homologation: Extend or shorten the ethylamine chain to a propylamine or methylamine linker to alter the distance between the key pharmacophores.

-

N-Alkylation: Introduce small alkyl groups (methyl, ethyl) to the primary amine to create secondary or tertiary amines, which can impact hydrogen bonding capacity and pKa.

-

Stereochemistry: The benzylic carbon (C2) is a chiral center. It is imperative to synthesize and test individual enantiomers, as biological targets often exhibit stereoselectivity.

Synthetic Pathways and Methodologies

A convergent and flexible synthetic route is essential for generating a diverse library of analogs. A robust approach involves the reductive amination of a ketone precursor, which is readily accessible.

Protocol 4.1: General Synthesis of an α-Amino Ketone Precursor

This protocol describes the synthesis of 2-(2-methoxyphenyl)-1-(piperidin-1-yl)ethan-1-one, a key intermediate.

-

α-Bromination: To a solution of 2'-methoxyacetophenone (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN. Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.

-

Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude α-bromo ketone can often be used directly in the next step.

-

Nucleophilic Substitution: Dissolve the crude α-bromo ketone in a polar aprotic solvent such as acetonitrile. Add potassium carbonate (2.0 eq) followed by the desired cyclic amine (e.g., piperidine) (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Purification: Filter the mixture, concentrate the solvent, and purify the residue by column chromatography on silica gel to yield the α-amino ketone intermediate.

Protocol 4.2: Reductive Amination to Final Product

-

Reaction Setup: Dissolve the α-amino ketone (1.0 eq) from Protocol 4.1 in methanol. Add ammonium acetate (10 eq).

-

Reduction: To this solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching and Extraction: Quench the reaction by adding aqueous HCl (1M) until the pH is acidic. Wash the aqueous layer with dichloromethane (DCM). Basify the aqueous layer with aqueous NaOH (2M) and extract the product with DCM (3x).

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by column chromatography or crystallization.

In Vitro Pharmacological Evaluation

A tiered screening approach is recommended to efficiently characterize the synthesized analogs. Early-stage assays should focus on target engagement and basic ADME properties.[8]

Primary Screen: NMDA Receptor Binding Assay

The primary screen aims to determine the affinity of the analogs for the NMDA receptor. A competitive radioligand binding assay is the gold standard for this purpose.[1][9][10]

Protocol 5.1.1: Competitive Radioligand Binding Assay This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound at the NMDA receptor using rat forebrain homogenate.[1][2][4]

-

Membrane Preparation: Homogenize whole rat forebrains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor channel site (e.g., [³H]MK-801), and varying concentrations of the test analog.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of analog that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Secondary Screen: Functional Activity Assay

Analogs with promising binding affinity should be advanced to a functional assay to confirm their antagonist activity and determine potency. Calcium flux assays using a Fluorometric Imaging Plate Reader (FLIPR) are a high-throughput method for this.[11][12]

Protocol 5.2.1: FLIPR-Based Calcium Flux Assay

-

Cell Culture: Plate HEK293 cells stably expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in a 384-well plate.[12]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of the test analog to the wells and incubate for a short period.

-

Receptor Activation: Using the FLIPR instrument, add a solution containing NMDA receptor co-agonists (glutamate and glycine) to stimulate calcium influx through the channel.[12]

-

Data Acquisition: The FLIPR measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Analysis: Antagonist compounds will inhibit the agonist-induced calcium influx. Plot the response against the analog concentration to determine the IC₅₀ for functional inhibition.

Tertiary Screen: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[8][13] Key assays include metabolic stability and plasma protein binding.

Protocol 5.3.1: Metabolic Stability in Human Liver Microsomes (HLM) This assay predicts the rate of metabolic clearance by cytochrome P450 (CYP) enzymes in the liver.[13][14][15]

-

Incubation: Incubate the test analog (at a fixed concentration, e.g., 1 µM) with pooled HLM and an NADPH regenerating system (to support CYP activity) at 37°C.[15]

-

Time Points: Remove aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent analog at each time point.

-

Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Structure-Activity Relationship (SAR) Summary

The data generated from the in vitro assays will allow for the construction of a robust SAR model. By comparing the biological data across different analogs, key trends will emerge that can guide the next round of design and optimization.

Table 1: Hypothetical SAR Data for A-Ring Analogs

| Analog ID | A-Ring Substitution (R) | NMDA Ki (nM) | Functional IC₅₀ (nM) | HLM t₁/₂ (min) |

| Parent | 2-OCH₃ | 850 | 1200 | 45 |

| A-1 | 3-OCH₃ | 1500 | 2100 | 50 |

| A-2 | 4-OCH₃ | 2200 | 3000 | >60 |

| A-3 | 2-Cl | 600 | 850 | 25 |

| A-4 | 2-F | 750 | 980 | 38 |

| A-5 | 4-CF₃ | 3500 | 4500 | >60 |

Interpretation: From this hypothetical data, one might conclude that:

-

An ortho-substituent is preferred over meta or para for optimal binding (Parent vs. A-1, A-2).

-

An electron-withdrawing group like chlorine at the 2-position can improve potency (A-3 vs. Parent), but may introduce a metabolic liability (lower t₁/₂).

-

A bulky, strongly electron-withdrawing group at the para-position is detrimental to activity (A-5).

Conclusion and Future Directions

This guide has presented a systematic and integrated approach for the discovery and development of novel this compound analogs as NMDA receptor antagonists. By combining rational design, flexible synthetic chemistry, and a tiered in vitro evaluation cascade, researchers can efficiently navigate the complex chemical space to identify lead candidates. Future efforts should focus on optimizing for multifaceted profiles, including selectivity against other CNS receptors and transporters, blood-brain barrier permeability, and in vivo efficacy in relevant animal models of neurological disease. The principles and protocols outlined herein provide a solid foundation for these advanced discovery efforts.

References

-

Dybek, M. B. (2023). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. Saint Joseph's University. [Link]

-

Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health. [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

-

ResearchGate. (n.d.). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. [Link]

-

Semantic Scholar. (n.d.). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. [Link]

-

Goffer, Y., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

-

NCBI Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

-

Wallach, J. (2022). Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity Relationships. YouTube. [Link]

-

Lee, C.-H., & Lū, W. (2016). Mechanism of NMDA receptor inhibition and activation. eLife. [Link]

-

Maryanoff, B. E., et al. (1984). Structure-activity studies on antidepressant 2,2-diarylethylamines. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]

-

PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

-

Dolder, P. C., et al. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology. [Link]

-

Morris, H., & Wallach, J. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. [Link]

-

Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. [Link]

Sources

- 1. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]

- 2. Structure Activity Relationship (SAR) Studies of 1, 2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists | Ambeed [ambeed.com]

- 3. Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugz.fr [drugz.fr]

- 6. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Biological Activity and Evaluation of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Introduction

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is a synthetic organic compound featuring a unique combination of three key structural motifs: a 2-methoxyphenyl group, an ethylamine backbone, and a piperidine ring. While direct and extensive research on the specific biological activities of this molecule is not widely available in current literature, its constituent parts are well-represented in a multitude of pharmacologically active agents. This guide, therefore, adopts a hypothesis-driven approach to predict its potential biological activities and outlines a comprehensive, multi-tiered experimental strategy for its systematic evaluation. By dissecting the molecule into its core components, we can infer its potential interactions with biological targets and design robust assays to validate these hypotheses.

The 2-methoxyphenyl-ethylamine scaffold is a known component in compounds with neurological activity, including some with antidepressant properties.[1] The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast range of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2][3] The presence of these moieties suggests that this compound is a compelling candidate for investigation, with potential activities spanning from neuromodulation to cytotoxicity. This document serves as a technical roadmap for researchers and drug development professionals aiming to elucidate the pharmacological profile of this and structurally related compounds.

Part 1: Hypothesized Biological Activities and Mechanistic Pathways

Based on its structural features, we can postulate several primary areas of biological activity for this compound.

Central Nervous System (CNS) Activity

The presence of the phenethylamine core, a structure analogous to many neurotransmitters and CNS-active drugs, strongly suggests potential activity within the central nervous system.

-

Antidepressant and Anxiolytic Potential: Derivatives of 2-phenylethylamine are known to inhibit the synaptic reuptake of norepinephrine (NE) and serotonin (5-HT), a primary mechanism of action for many antidepressant drugs.[1] The 2-methoxy substitution on the phenyl ring may modulate selectivity and affinity for monoamine transporters. Therefore, it is hypothesized that the target compound could exhibit antidepressant-like or anxiolytic-like effects.

-

Receptor Modulation: Substituted piperidines are known to interact with a wide array of CNS receptors, including serotonergic, dopaminergic, and NMDA receptors.[4] The compound could act as an agonist, antagonist, or allosteric modulator at these sites, influencing downstream signaling pathways that regulate mood, cognition, and behavior.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are the target of approximately one-third of all marketed drugs.[5] The structural motifs within the target molecule are common in GPCR ligands.

-

Potential Targets: Key GPCR families to investigate include serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The compound's amine and aromatic features make it a plausible candidate for binding within the transmembrane domains of these receptors.

-

Mechanism of Action: The compound could function as an agonist, stimulating receptor activity, or as an antagonist, blocking the effects of the endogenous ligand. Functional assays measuring downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium, are essential to determine the nature of this interaction.[6]

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Potential Cytotoxic and Anticancer Activity

The piperidine scaffold is integral to numerous anticancer agents.[3] This suggests that this compound could possess cytotoxic properties against cancer cells.

-

Mechanism of Cytotoxicity: Potential mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, or disruption of key cellular processes. Compounds containing methoxyphenyl groups have also been investigated for their cytotoxic and cyclooxygenase (COX)-2 inhibitory effects.[7]

Part 2: Experimental Protocols for Biological Evaluation

A tiered approach, beginning with in vitro screening followed by in vivo validation, is recommended.

In Vitro Assay Protocols

These assays determine the compound's affinity for and effect on specific GPCRs.

A. Radioligand Binding Assay (To Determine Affinity)

-

Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells with human 5-HT2A receptor).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [³H]-ketanserin), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides a measure of the compound's affinity for the receptor.

B. cAMP Functional Assay (For Gs/Gi-coupled Receptors)

-

Cell Culture: Plate cells expressing the target Gs or Gi-coupled receptor in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of the test compound. For antagonist mode, co-incubate with a known agonist.

-

Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Analysis: Plot the cAMP concentration against the test compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

These assays evaluate the compound's effect on cell viability and proliferation.

A. MTT Assay (Metabolic Activity)

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]

-

Compound Treatment: Expose the cells to a range of concentrations of the test compound for 24, 48, or 72 hours.[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

B. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

-

Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[11]

-

LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.

-

Absorbance Measurement: Measure the absorbance at approximately 490 nm.

-

Analysis: The amount of LDH released is proportional to the number of dead cells. Calculate cytotoxicity as a percentage relative to a maximum lysis control.

Caption: Workflow for MTT and LDH cytotoxicity assays.

In Vivo Assay Protocols

If in vitro results are promising, in vivo studies in rodent models are the next logical step.[12][13]

A. Forced Swim Test (FST)

-

Acclimation: Acclimate mice or rats to the testing room for at least 1 hour.

-

Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., a known antidepressant) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Test Procedure: Place the animal in a transparent cylinder filled with water (23-25°C) from which it cannot escape.

-

Observation: Record the animal's behavior for 6 minutes. The key parameter measured is the duration of immobility in the last 4 minutes of the test.

-

Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

A. Elevated Plus Maze (EPM)

-

Acclimation and Dosing: Follow similar acclimation and dosing procedures as in the FST.

-

Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

-

Test Procedure: Place the animal in the center of the maze, facing an open arm.

-

Observation: Allow the animal to explore the maze for 5 minutes. Record the time spent in and the number of entries into the open and closed arms using video tracking software.

-

Analysis: An increase in the time spent in and/or entries into the open arms relative to the vehicle control is indicative of an anxiolytic-like effect.

A. Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

-

Animal Model: This model is used to simulate ischemic stroke.[14][15]

-

Procedure: Anesthetize the animal (e.g., a rat) and surgically induce a temporary or permanent occlusion of the middle cerebral artery to cause a focal cerebral ischemic injury.

-

Drug Administration: Administer the test compound either before (pre-treatment) or after (post-treatment) the ischemic event.

-

Neurological Assessment: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.[14]

-

Histological Analysis: After a set period (e.g., 24 hours), sacrifice the animal and analyze brain sections to measure the infarct volume.

-

Analysis: A reduction in neurological deficit scores and/or infarct volume in the treated group compared to the vehicle group indicates a neuroprotective effect.[16]

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Example Data Summary for In Vitro Assays

| Assay Type | Target/Cell Line | Parameter | Result |

| Radioligand Binding | 5-HT2A Receptor | IC₅₀ | 150 nM |

| cAMP Functional | D₂ Receptor (Antagonist) | IC₅₀ | 450 nM |

| MTT Cytotoxicity | HeLa Cells (48 hr) | IC₅₀ | 15 µM |

| LDH Cytotoxicity | HeLa Cells (48 hr) | EC₅₀ | 22 µM |

Table 2: Example Data Summary for In Vivo CNS Assays

| Animal Model | Parameter | Dose (mg/kg) | Result vs. Vehicle |

| Forced Swim Test | % Decrease in Immobility | 10 | 45% |

| Elevated Plus Maze | % Increase in Open Arm Time | 10 | 60% |

| MCAO Model | % Reduction in Infarct Volume | 20 | 35% |

Conclusion and Future Directions

This guide presents a structured, hypothesis-based framework for investigating the biological activity of this compound. By leveraging knowledge from its constituent chemical scaffolds, we predict potential activities in the realms of CNS modulation, GPCR interaction, and cytotoxicity. The detailed experimental protocols provide a clear path for in vitro screening and subsequent in vivo validation.

Positive findings in these initial assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigation into the specific molecular interactions and signaling pathways affected by the compound.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

This comprehensive approach will enable a thorough characterization of the pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Wegener, G., & Neigh, G. N. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15, 780190. [Link]

-

Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 8(3), 323–333. [Link]

-

Wegener, G., & Neigh, G. N. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15. [Link]

-

Koval, V. O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Wegener, G., & Neigh, G. N. (Eds.). (2021). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers Media SA. [Link]

-

Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

-

Wang, G., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1891–1900. [Link]

-

Wikipedia contributors. (2023). Animal models of depression. Wikipedia. [Link]

-

Koval, V., et al. (2024). Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Vistica, D. T., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]

-

Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 282–291. [Link]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

Koval, V. O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899–2905. [Link]

-

PsychonautWiki contributors. (2020). Substituted piperidines. PsychonautWiki. [Link]

-

Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 229. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469–475. [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

da Silva, P. B., et al. (2021). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 31(2), 157–169. [Link]

-

Rivera-Sánchez, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. mdpi.com [mdpi.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 12. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel compound 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine. As a molecule incorporating a primary amine, a tertiary amine within a piperidine ring, and a methoxy-substituted aromatic system, its structural elucidation requires a multi-technique approach. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The core of this guide is not merely a presentation of data but an in-depth interpretation, explaining the causality behind experimental choices and the logic of spectral analysis. We will predict and deconstruct the ¹H and ¹³C NMR spectra, identify key functional group vibrations in the IR spectrum, and map the characteristic fragmentation pathways in the mass spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the unambiguous structural verification of complex small molecules.

Introduction and Molecular Overview

The compound this compound possesses a unique combination of pharmacophoric features, making it a molecule of interest in medicinal chemistry and drug discovery. Its structure comprises three key regions:

-

The 2-Methoxyphenyl Group: An aromatic ring with an ortho-methoxy substituent. This group's conformation and electronic properties significantly influence the chemical environment of adjacent protons and carbons.

-

The Piperidine Moiety: A saturated heterocyclic tertiary amine. The ring's chair conformation and the nitrogen's electron-donating nature dictate the local stereochemistry and reactivity.

-

The Ethylamine Sidechain: A flexible chain containing a chiral center and a terminal primary amine, a critical functional group for hydrogen bonding and salt formation.

Unambiguous characterization is paramount to ensure purity, confirm identity, and support any subsequent biological or chemical studies. The synergistic use of NMR, IR, and MS provides a self-validating system for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this molecule, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with a well-designed experiment. The following protocol is a standard in our laboratories for ensuring high-quality, reproducible data.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for a wide range of organic molecules and provides a clean spectral window. Its deuterium atom is used for the instrument's field-frequency lock.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube. Causality: TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a universally accepted reference point for the chemical shift scale.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) spectrometer.

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans. Causality: Averaging multiple scans improves the signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds. Causality: This delay allows protons to return to their equilibrium state, ensuring accurate signal integration.

-

-

¹³C NMR Acquisition:

-

Instrument: Same spectrometer (operating at ~101 MHz for a 400 MHz instrument).

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30). Causality: Proton decoupling collapses C-H splittings into single lines for each unique carbon, simplifying the spectrum and enhancing signal intensity via the Nuclear Overhauser Effect (NOE).

-

Number of Scans: 1024-4096 scans. Causality: The low natural abundance of ¹³C requires a significantly higher number of scans to achieve adequate signal-to-noise.

-

-

Confirmatory Test (D₂O Shake): Acquire an initial ¹H NMR spectrum. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. Causality: The labile protons of the primary amine (-NH₂) will exchange with deuterium, causing their signal to disappear from the spectrum. This is a definitive test for identifying N-H (and O-H) protons.[1][2][3]

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is complex, but each signal provides a piece of the structural puzzle.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Expert Insights |

| ~ 7.20 - 7.30 | 2H | m | Ar-H | Aromatic protons adjacent to the methoxy group and the ethylamine chain will be in a complex region, influenced by both substituents. |

| ~ 6.80 - 6.95 | 2H | m | Ar-H | Aromatic protons ortho/para to the electron-donating methoxy group are shielded and appear upfield. |

| ~ 3.85 | 3H | s | -OCH ₃ | Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[4] |

| ~ 3.50 - 3.60 | 1H | dd | CH (Ar)(Pip) | This methine proton is a chiral center, coupled to the two diastereotopic protons of the -CH₂NH₂ group. |

| ~ 2.80 - 3.00 | 2H | m | -CH ₂NH₂ | These protons are adjacent to both a chiral center and a nitrogen atom, making them diastereotopic and likely resulting in a complex multiplet. |

| ~ 2.40 - 2.60 | 4H | m | Pip-H (α to N) | Protons on the carbons adjacent (alpha) to the piperidine nitrogen are deshielded and appear downfield. |

| ~ 1.50 - 1.70 | 6H | m | Pip-H (β, γ to N) | The remaining piperidine protons resonate in the typical aliphatic region. |

| ~ 1.40 | 2H | br s | -NH ₂ | Primary amine protons often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[3][5] This signal will disappear upon D₂O exchange. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should show 12 distinct signals, accounting for the molecular symmetry.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~ 157.0 | C -OCH₃ (Ar) | The aromatic carbon directly attached to the oxygen is significantly deshielded. |

| ~ 130.0 | C -CH (Ar) | The quaternary aromatic carbon attached to the ethylamine sidechain. |

| ~ 128.0, 121.0 | C H (Ar) | Aromatic CH carbons. |

| ~ 110.0, 115.0 | C H (Ar) | Aromatic CH carbons shielded by the ortho/para directing methoxy group. |

| ~ 65.0 - 70.0 | C H(Ar)(Pip) | The chiral methine carbon, deshielded by the adjacent aromatic ring and nitrogen atom. |

| ~ 55.5 | -OC H₃ | Aromatic methoxy carbons typically resonate around 55-56 ppm.[6][7] |

| ~ 52.0 - 55.0 | Pip-C (α to N) | Carbons alpha to the piperidine nitrogen. |

| ~ 45.0 | -C H₂NH₂ | The methylene carbon attached to the primary amine. |

| ~ 26.0, 24.0 | Pip-C (β, γ to N) | The remaining piperidine carbons in the aliphatic region. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid and liquid samples as it requires minimal sample preparation.

Methodology:

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). Causality: This step is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring they do not interfere with the sample spectrum.

-

Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for IR Analysis

Caption: Workflow for functional group analysis via IR spectroscopy.

Predicted IR Spectral Data

The IR spectrum will provide a clear "fingerprint" confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity sharp peaks (symmetric and asymmetric stretches).[1][2][8] |

| 3000 - 3100 | C-H Stretch | Aromatic (sp²) | Weak to medium sharp peaks. |

| 2800 - 3000 | C-H Stretch | Aliphatic (sp³) | Strong, sharp peaks from the piperidine and ethyl groups. |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium intensity peaks. |

| 1580 - 1650 | N-H Bend | Primary Amine (-NH₂) | A medium to strong scissoring vibration.[8] |

| 1230 - 1270 | C-O Stretch | Aryl-Alkyl Ether | A strong, characteristic asymmetric stretch. |

| 1020 - 1050 | C-O Stretch | Aryl-Alkyl Ether | A medium symmetric stretch. |

| 1000 - 1250 | C-N Stretch | Amines | Medium intensity bands in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: ESI-MS